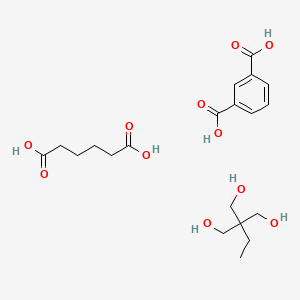
3,6-Bis(dimethylamino)-10,10-dimethylanthrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(dimethylamino)-10,10-dimethylanthrone is an organic compound known for its unique chemical structure and properties It is a derivative of anthrone, a tricyclic aromatic ketone, and features two dimethylamino groups at the 3 and 6 positions, as well as two methyl groups at the 10 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone typically involves the introduction of dimethylamino groups to the anthrone core. One common method involves the reaction of anthrone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(dimethylamino)-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Scientific Research Applications
3,6-Bis(dimethylamino)-10,10-dimethylanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(dimethylamino)acridine: Known for its use in fluorescent dyes and biological staining.
3,6-Bis(dimethylamino)thioxanthene:
3,6-Bis(dimethylamino)phthalimide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
3,6-Bis(dimethylamino)-10,10-dimethylanthrone stands out due to its specific substitution pattern and the presence of two methyl groups at the 10 position. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
32987-62-5 |
|---|---|
Molecular Formula |
C20H24N2O |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3 |
InChI Key |
KPLMBSBIAMWHNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)




![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)




![1,1'-[2,2-Bis(4-methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14678711.png)

